molecular formula C6H13BO2 B14466934 2-(Butan-2-yl)-1,3,2-dioxaborolane CAS No. 72824-01-2

2-(Butan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14466934
CAS No.: 72824-01-2
M. Wt: 127.98 g/mol
InChI Key: BNVINKZRLJJUPO-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by a boron atom bonded to two oxygen atoms and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of butan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction proceeds through the formation of an intermediate boronic ester, which cyclizes to form the dioxaborolane ring.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where butan-2-ol and boron trihalides are reacted in a solvent such as tetrahydrofuran. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Butan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted dioxaborolanes.

Scientific Research Applications

2-(Butan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a building block for the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-(Butan-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different ring size.

    2-(Butan-2-yl)-1,3,2-dioxaborane: Similar structure but with a different substituent on the boron atom.

    2-(Butan-2-yl)-1,3,2-dioxaborolane derivatives: Various derivatives with different alkyl or aryl groups.

Uniqueness: this compound is unique due to its specific ring structure and the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

72824-01-2

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

2-butan-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C6H13BO2/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3

InChI Key

BNVINKZRLJJUPO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C(C)CC

Origin of Product

United States

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